1-carboxymethyl-3-hydroxy-2(1H)pyridinone
Overview
Description
1-carboxymethyl-3-hydroxy-2(1H)pyridinone is an organic compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol It is a derivative of pyridinone, characterized by the presence of a carboxymethyl group and a hydroxyl group attached to the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-carboxymethyl-3-hydroxy-2(1H)pyridinone typically involves the reaction of 3-hydroxy-2-pyridinone with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridinone attacks the carbon atom of the chloroacetic acid, leading to the formation of the carboxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-carboxymethyl-3-hydroxy-2(1H)pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
1-carboxymethyl-3-hydroxy-2(1H)pyridinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and metal chelation.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-carboxymethyl-3-hydroxy-2(1H)pyridinone involves its interaction with molecular targets such as enzymes and metal ions. The hydroxyl and carboxyl groups allow it to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or facilitate metal chelation. These interactions can disrupt biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
3-hydroxy-2-methyl-4(1H)-pyridinone: Similar structure but with a methyl group instead of a carboxymethyl group.
1-hydroxy-2(1H)-pyridinone: Lacks the carboxymethyl group, affecting its reactivity and applications.
Uniqueness: The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-(3-hydroxy-2-oxopyridin-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-3-8(7(5)12)4-6(10)11/h1-3,9H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCDHQPJYDBSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269726 | |
Record name | 3-Hydroxy-2-oxo-1(2H)-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19365-03-8 | |
Record name | 3-Hydroxy-2-oxo-1(2H)-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19365-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-oxo-1(2H)-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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